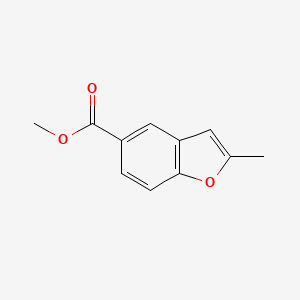

2-甲基-1-苯并呋喃-5-甲酸甲酯

描述

“Methyl 2-methyl-1-benzofuran-5-carboxylate” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-1-benzofuran-5-carboxylate” can be represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c1-6-10 (11 (13)14-2)8-5-7 (12)3-4-9 (8)15-6/h3-5H,1-2H3 .Chemical Reactions Analysis

Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1-benzofuran-5-carboxylate” has a molecular weight of 190.2 g/mol . It is a solid compound . The InChI key for this compound is QZLJYWONHJSRPM-UHFFFAOYSA-N .科学研究应用

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Pharmaceutical Applications

Some benzofuran compounds are recognized for their extensive pharmaceutical applications. Notable examples include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Antimicrobial Agents

Benzofuran is also an emerging scaffold for antimicrobial agents. The structural motif of benzofuran is often employed in strategies for developing new antimicrobial compounds .

Synthesis of Natural Products

The benzofuran ring is a key feature in the total synthesis of natural products. Various synthetic approaches and key transformations involve benzofuran derivatives as intermediates or targets in the synthesis process .

5. Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is involved in carcinogenesis and tumor protein regulation .

作用机制

Target of Action

Methyl 2-methyl-1-benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to reduced cell proliferation.

Action Environment

This compound, along with other benzofuran derivatives, represents a promising area of research due to their wide range of biological activities and potential therapeutic applications .

未来方向

Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

属性

IUPAC Name |

methyl 2-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRSXNCAUQMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1-benzofuran-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)